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Compound of Interest

Compound Name: 2-Cyclohexylbenzene-1,4-diol

Cat. No.: B1296490 Get Quote

2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone (CAS 4197-75-5), is

an aromatic organic compound belonging to the hydroquinone family.[1][2] Its structure,

featuring a bulky, lipophilic cyclohexyl group appended to the hydrophilic hydroquinone core,

suggests a molecule with amphiphilic character. This unique combination makes it a compound

of interest in fields ranging from polymer chemistry to drug development, where properties like

antioxidant capacity, solubility, and membrane permeability are paramount.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-
Cyclohexylbenzene-1,4-diol. Due to the scarcity of published experimental data for this

specific molecule, we will adopt a dual approach. First, we will present computed data

alongside established experimental data for the parent compound, hydroquinone, to provide a

scientifically grounded baseline for prediction.[3][4][5] Second, we will detail the authoritative,

step-by-step experimental protocols required to empirically determine these properties, thereby

providing a complete roadmap for its characterization. This methodology ensures that the guide

is not merely a data sheet, but a practical tool for the working scientist.

Section 1: Chemical Identity and Structural
Properties
A precise understanding of a molecule's identity is the foundation of all subsequent analysis.
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Common Name: 2-cyclohexylhydroquinone

CAS Number: 4197-75-5[1][2]

Molecular Formula: C₁₂H₁₆O₂[1][2]

Molecular Weight: 192.25 g/mol [2]

SMILES: C1CCC(CC1)C2=C(C=CC(=C2)O)O[1]

InChIKey: SNWSZCGYPHRJEY-UHFFFAOYSA-N[2]

The structure consists of a benzene ring substituted with two hydroxyl groups in the 1 and 4

(para) positions and a cyclohexyl group at the 2 position. The presence of the hydroxyl groups

makes it a phenol, susceptible to oxidation and acting as a hydrogen bond donor. The non-

polar cyclohexyl ring significantly influences its lipophilicity.

Section 2: Core Physicochemical Properties - A
Comparative Analysis
To contextualize the properties of 2-Cyclohexylbenzene-1,4-diol, we compare its computed

values against the well-documented experimental values of its parent compound,

hydroquinone. The addition of the C₆H₁₁ group is expected to increase the molecular weight

and logP, while decreasing water solubility and potentially altering the melting point.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chemsynthesis.com/base/chemical-structure-6422.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylbenzene-1_4-diol
https://www.chemsynthesis.com/base/chemical-structure-6422.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylbenzene-1_4-diol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylbenzene-1_4-diol
https://www.chemsynthesis.com/base/chemical-structure-6422.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyclohexylbenzene-1_4-diol
https://www.benchchem.com/product/b1296490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
2-
Cyclohexylbenzene
-1,4-diol

Hydroquinone
(Benzene-1,4-diol)

Rationale for
Predicted
Differences

Melting Point (°C)
Not Experimentally

Available[1]
172[5]

The bulky cyclohexyl

group may disrupt

crystal lattice packing,

potentially leading to a

lower melting point

compared to the

highly symmetric

hydroquinone.

Boiling Point (°C)
Not Experimentally

Available[1]
287[5]

The increased

molecular weight and

van der Waals forces

suggest a significantly

higher boiling point.

Water Solubility (g/L) Predicted to be low 72 (at 25°C)[4]

The large, non-polar

cyclohexyl group will

drastically reduce

solubility in water

compared to the

parent compound.

logP (Octanol/Water)
3.7 (Computed,

XLogP3)[2]
0.59 (Experimental)[4]

This computed value

indicates significantly

higher lipophilicity and

a preference for non-

polar environments, a

direct consequence of

the cyclohexyl

substituent.

pKa Predicted ~10-11 pKa₁ = 9.9[5] The electron-donating

nature of the alkyl

(cyclohexyl) group is

expected to slightly

increase the pKa
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(decrease acidity) of

the phenolic protons

compared to

hydroquinone.

Polar Surface Area

(Å²)
40.5 (Computed)[2] 40.5

The polar surface

area is dominated by

the two hydroxyl

groups and is

therefore identical to

that of hydroquinone.

Hydrogen Bond

Donors
2 (Computed)[2] 2

Both molecules have

two hydroxyl groups

capable of donating

hydrogen bonds.

Hydrogen Bond

Acceptors
2 (Computed)[2] 2

The oxygen atoms in

both molecules can

act as hydrogen bond

acceptors.

Section 3: Authoritative Experimental Protocols for
Characterization
This section provides detailed, self-validating methodologies for determining the key

physicochemical properties of 2-Cyclohexylbenzene-1,4-diol. These protocols are based on

internationally recognized standards, such as those from the Organisation for Economic Co-

operation and Development (OECD).

Protocol for Melting Point Determination (OECD TG 102)
Causality: The melting point is a critical indicator of purity and identity. The capillary method

provides a precise temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a thin-walled capillary

tube, tapping gently to pack the sample to a height of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Heating Profile:

For an unknown compound, perform a rapid preliminary scan (10-20 °C/min) to determine

an approximate melting range.

For the precise determination, use a new sample and heat rapidly to about 20 °C below

the approximate melting point.

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

Observation & Reporting: Record the temperature at which the first drop of liquid appears

(onset) and the temperature at which the last solid crystal melts (completion). The melting

point is reported as this range.

Protocol for Aqueous Solubility Determination (OECD
TG 105 - Flask Method)
Causality: Solubility dictates bioavailability, formulation possibilities, and environmental fate.

The flask method is a gold standard for determining the saturation solubility of a compound in a

specific solvent.

Workflow Diagram:
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Preparation

Equilibration

Analysis

Weigh excess
2-Cyclohexylbenzene-1,4-diol

Add to flask with
pure water (or buffer)

Agitate at constant
temperature (e.g., 25°C)

for 24-48 hours

Allow phases to separate
(Centrifuge if needed)

Extract aliquot of
aqueous supernatant

Quantify concentration
(e.g., via HPLC-UV)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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